molecular formula C8H5Cl3O2 B1316285 (2,5-Dichlorophenoxy)acetyl chloride CAS No. 55502-51-7

(2,5-Dichlorophenoxy)acetyl chloride

Cat. No. B1316285
CAS RN: 55502-51-7
M. Wt: 239.5 g/mol
InChI Key: IKJGJWREUUKZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,5-Dichlorophenoxy)acetyl chloride” is a chemical compound with the CAS Number: 55502-51-7 . It has a molecular weight of 239.48 .


Molecular Structure Analysis

The molecular formula of “(2,5-Dichlorophenoxy)acetyl chloride” is C8H5Cl3O2 . The InChI code is 1S/C8H5Cl3O2/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2 .

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the utility of chlorophenoxy derivatives in the synthesis of novel compounds with potential applications in various fields, including medicinal chemistry and materials science. For example, the synthesis of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione from a related chlorophenoxy compound illustrates the role these chemicals can play in developing new chemical entities with potential biological activity (Xue et al., 2008).

Environmental Remediation

Chlorophenoxy compounds, including derivatives of (2,5-Dichlorophenoxy)acetyl chloride, have been investigated for their environmental impact and potential for remediation. Studies on the adsorption of 2,4-dichlorophenoxy acetic acid using activated carbon derived from orange pulp highlight the application of these compounds in water treatment and pollution control (Angın & Güneş, 2020). Additionally, the photodegradation of chlorinated compounds, including chlorophenoxy derivatives, has been explored, shedding light on the pathways and mechanisms of environmental degradation of these persistent pollutants (Suegara et al., 2005).

Reaction Mechanisms and Characterization

The study of reaction mechanisms involving chlorophenoxy compounds is crucial for understanding their chemical behavior and potential applications. Research on the oxidation of chlorophenols catalyzed by enzymes and the characterization of reaction intermediates provides valuable insights into the chemical properties and reactivity of these compounds (Laurenti et al., 2003). These studies not only contribute to the fundamental understanding of chlorophenoxy chemistry but also pave the way for the development of novel applications and technologies based on these compounds.

properties

IUPAC Name

2-(2,5-dichlorophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJGJWREUUKZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566512
Record name (2,5-Dichlorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorophenoxy)acetyl chloride

CAS RN

55502-51-7
Record name (2,5-Dichlorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.